molecular formula C16H10ClNO3 B2634451 N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 32557-94-1

N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2634451
CAS RN: 32557-94-1
M. Wt: 299.71
InChI Key: HJPYOWXYFBGBTP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide” are not well-documented in the literature .

Scientific Research Applications

Molecular Structure Analysis

  • Molecular and Crystal Structure : N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide and its derivatives have been studied for their molecular and crystal structures. These structures exhibit anti-rotamer conformations about the C-N bond and variations in the orientation of the amide O atom relative to the pyran ring O atom (Reis et al., 2013).

  • Structural Variations : Research on various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including the chloro variant, reveals that these molecules are generally planar and have specific conformations relevant to their molecular interactions (Gomes et al., 2015).

Synthetic Applications

  • Synthesis Techniques : Novel synthetic methods for creating chromene-carboxamide derivatives, including those related to N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, have been developed. These include one-pot, three-component synthesis strategies with applications in producing antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).

  • Eco-friendly Synthesis Approaches : Research has been conducted on solvent-free synthesis methods for producing 4H-chromene-3-carboxamide derivatives, highlighting an eco-friendly approach with potential biological applications (Chitreddy & Shanmugam, 2017).

Pharmacological Research

  • MAO-B Inhibition : Studies on chromone derivatives, including N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, have identified potent inhibitors of monoamine oxidase B (MAO-B), a target relevant in various neurological conditions (Reis et al., 2016).

  • Alzheimer's Disease Treatment : Research into tacrine-4-oxo-4H-chromene hybrids, which incorporate chromene structures similar to N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide, has shown potential in treating Alzheimer's disease due to combined cholinesterase inhibition and antioxidant properties (Fernández-Bachiller et al., 2012).

Material Science

  • Photochromic Applications : Research on N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, a related compound, demonstrates the significance of intramolecular hydrogen bonds in photochromic dyes and their applications in materials like ormosil matrix coatings (Fang et al., 2015).

  • Coordination Chemistry : Studies on novel metal complexes with chromene-3-carboxamide ligands showcase the potential of these compounds in coordination chemistry and their spectroscopic and structural characteristics (Myannik et al., 2018).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules. Unfortunately, the mechanism of action for “N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide” is not available .

properties

IUPAC Name

N-(4-chlorophenyl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-10-5-7-11(8-6-10)18-16(20)15-9-13(19)12-3-1-2-4-14(12)21-15/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPYOWXYFBGBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-oxo-4H-chromene-2-carboxamide

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